molecular formula C19H20IN3O4 B6073767 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

Cat. No.: B6073767
M. Wt: 481.3 g/mol
InChI Key: RGBGVJNMCOLDMU-SRZZPIQSSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and iodo functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Properties

IUPAC Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3O4/c1-12-9-14(20)4-5-15(12)22-18(25)7-8-19(26)23-21-11-13-3-6-16(24)17(10-13)27-2/h3-6,9-11,24H,7-8H2,1-2H3,(H,22,25)(H,23,26)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGVJNMCOLDMU-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-iodo-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with butanediamide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The iodo group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under mild conditions to replace the iodo group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This feature sets it apart from other similar compounds and enhances its versatility in chemical synthesis and biological applications .

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